molecular formula C11H22N2O6 B2685593 Di-tert-butyl [methylenebis(oxy)]biscarbamate CAS No. 847450-65-1

Di-tert-butyl [methylenebis(oxy)]biscarbamate

Cat. No.: B2685593
CAS No.: 847450-65-1
M. Wt: 278.305
InChI Key: HNMCPWCRLOECKM-UHFFFAOYSA-N
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Description

Di-tert-butyl [methylenebis(oxy)]biscarbamate is an organic compound with the molecular formula C11H22N2O6. It is characterized by the presence of two tert-butyl carbamate groups connected by a methylene bridge through oxygen atoms. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Di-tert-butyl [methylenebis(oxy)]biscarbamate can be synthesized through a multi-step process involving the reaction of tert-butyl carbamate with formaldehyde and subsequent oxidation. The reaction typically requires a catalyst and controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl [methylenebis(oxy)]biscarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation may yield different carbamate derivatives, while reduction can lead to the formation of simpler amine compounds .

Scientific Research Applications

Di-tert-butyl [methylenebis(oxy)]biscarbamate finds applications in various fields of scientific research:

Mechanism of Action

The mechanism of action of di-tert-butyl [methylenebis(oxy)]biscarbamate involves its interaction with molecular targets such as enzymes and proteins. The compound can form stable complexes with these targets, modulating their activity and function. The methylene bridge and carbamate groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Di-tert-butyl [methylenebis(oxy)]biscarbamate is unique due to its methylene bridge connecting two carbamate groups through oxygen atoms. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

tert-butyl N-[[(2-methylpropan-2-yl)oxycarbonylamino]oxymethoxy]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O6/c1-10(2,3)18-8(14)12-16-7-17-13-9(15)19-11(4,5)6/h7H2,1-6H3,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNMCPWCRLOECKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NOCONC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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